molecular formula C4HCl2FN2 B6230173 2,5-Dichloro-4-fluoropyrimidine CAS No. 76889-13-9

2,5-Dichloro-4-fluoropyrimidine

Cat. No. B6230173
CAS RN: 76889-13-9
M. Wt: 166.97 g/mol
InChI Key: MJZOUJUKIDQXAB-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluoropyrimidine is a fluorinated building block . It is used as a starting material to synthesize various compounds, including 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, which are potential kinase inhibitors . It can also be used to synthesize a series of 2,4-diamino-5-fluoropyrimidine derivatives .


Synthesis Analysis

This compound can be synthesized by the reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides, phenols, and aromatic and heterocyclic amines . Another method involves the reaction of 5-fluoropyrimidine-2,4-diol with phosphorous oxychloride, followed by the addition of N,N-dimethylaniline .


Molecular Structure Analysis

The molecular formula of this compound is C4HCl2FN2 . The molecular weight is 166.97 . The SMILES string representation is Fc1cnc(Cl)nc1Cl .


Chemical Reactions Analysis

This compound can react with p-methoxy aniline in the presence of DIPEA to form 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine . It can also undergo a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium(II) acetate to form 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 37-41 °C . It is soluble in chloroform and methanol .

Safety and Hazards

2,5-Dichloro-4-fluoropyrimidine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Corr. 1B, and Skin Sens. 1A . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

2,5-Dichloro-4-fluoropyrimidine has potential applications in the synthesis of kinase inhibitors . It can also be used to prepare potent deoxycytidine kinase inhibitors .

Relevant Papers The paper titled “2- and 4-substituted 5-fluoropyrimidines” discusses the synthesis of this compound by the reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides, phenols, and aromatic and heterocyclic amines .

properties

IUPAC Name

2,5-dichloro-4-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FN2/c5-2-1-8-4(6)9-3(2)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZOUJUKIDQXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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